2-benzyl-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N-(2-furylmethyl)amine typically involves multi-step organic reactions. The key steps include the formation of the oxazole ring and the subsequent introduction of the benzyl, phenylsulfonyl, and furylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N-(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N-(2-furylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N-(2-furylmethyl)amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine: Similar structure but with a methyl group instead of a furylmethyl group.
N-(2-furylmethyl)-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine: Similar structure but with a 4-methylphenyl group instead of a benzyl group.
Uniqueness
N-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N-(2-furylmethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Properties
Molecular Formula |
C21H18N2O4S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-benzyl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H18N2O4S/c24-28(25,18-11-5-2-6-12-18)21-20(22-15-17-10-7-13-26-17)27-19(23-21)14-16-8-3-1-4-9-16/h1-13,22H,14-15H2 |
InChI Key |
BNSPEBQNDFMRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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